![molecular formula C18H22Cl2N2O B5120291 2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol](/img/structure/B5120291.png)
2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylaminoethyl group, and a dichlorophenol moiety. Its chemical properties make it a valuable substance in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,6-dichlorophenol with benzyl chloride in the presence of a base to form a benzylated intermediate. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The dichlorophenol moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various phenolic derivatives. Substitution reactions result in the replacement of chlorine atoms with other functional groups, leading to a diverse array of products.
Aplicaciones Científicas De Investigación
2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: This compound shares structural similarities and is used as a photoinitiator in polymer chemistry.
2-(Dimethylamino)-1-(4-morpholinophenyl)-2-benzyl-1-butanone: Another related compound with applications in photopolymerization.
Uniqueness
2-[[Benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenol moiety, in particular, provides opportunities for diverse chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
2-[[benzyl-[2-(dimethylamino)ethyl]amino]methyl]-4,6-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O/c1-21(2)8-9-22(12-14-6-4-3-5-7-14)13-15-10-16(19)11-17(20)18(15)23/h3-7,10-11,23H,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIUBYBENRHCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=CC=C1)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-cyclohexylphenyl)-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5120215.png)
![(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B5120217.png)
![N-(4-bromophenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5120225.png)
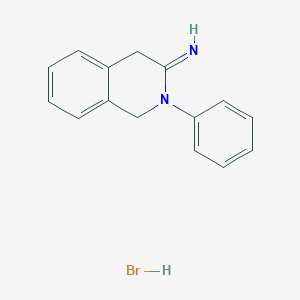
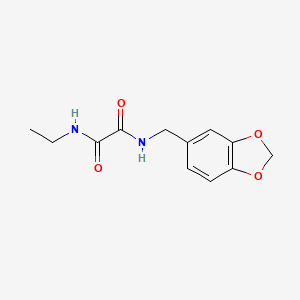
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
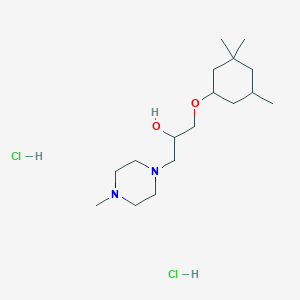
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
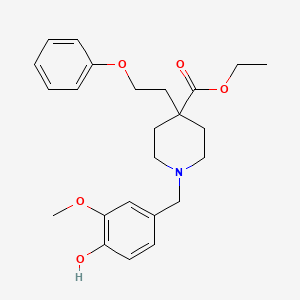
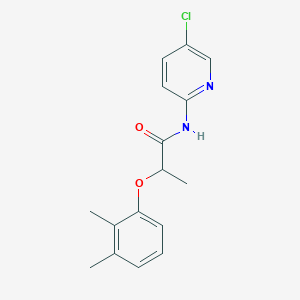
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5120326.png)
![2-[2-[[2-[[5-[2-[[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B5120327.png)
